2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide
Description
The compound 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide features a 1,3,4-thiadiazole core substituted with a ureido group (linked to 4-fluorophenyl) and a thioether bridge connecting to an acetamide moiety with a 3-nitrophenyl terminal group.
Properties
IUPAC Name |
2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O4S2/c18-10-4-6-11(7-5-10)20-15(26)21-16-22-23-17(30-16)29-9-14(25)19-12-2-1-3-13(8-12)24(27)28/h1-8H,9H2,(H,19,25)(H2,20,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXZJOCNCNMOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Thiadiazole Derivatives
Substituent Effects on Bioactivity
-
- Structure: 2-((5-(3-(4-chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide.
- Key Differences: Replaces 3-nitrophenyl with benzothiazole and 4-fluorophenyl with 4-chlorophenyl.
- Bioactivity: Exhibits antiproliferative activity with a molecular weight of 491.01 (calculated) and melting point of 261–263°C. The chloro group enhances lipophilicity but may reduce solubility compared to the target compound’s fluorine .
- Compound 3 (): Structure: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide. Key Differences: Uses a 4-nitrophenylamino group instead of ureido and 4-chlorophenyl instead of 3-nitrophenyl. Bioactivity: Induces apoptosis in C6 glioma cells (92.36% Akt inhibition). The para-nitro group may improve target binding compared to the meta-nitro in the target compound .
Acetamide Terminal Group Variations
Nitrophenyl vs. Fluorophenyl
-
- Structure: 2-((5-(3-(4-methoxyphenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide.
- Key Differences: Methoxy group instead of nitro.
- Bioactivity: Lower molecular weight (486.59) and melting point (264–266°C). The electron-donating methoxy group may reduce kinase inhibition efficacy compared to nitro .
- Compound 5d (): Structure: 2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide. Key Differences: Oxadiazole core and benzofuran substituent.
Ureido Group Modifications
- Compound 4g (): Structure: N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide. Key Differences: Phenylureido instead of 4-fluorophenylureido.
- Compound 7 (): Structure: N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide. Key Differences: Replaces ureido with a propanamide chain. Bioactivity: CDK5/p25 inhibition, but the absence of ureido may limit binding to ATP pockets .
Key Findings and Implications
Structural Advantages of the Target Compound
- Nitro Group Positioning : The 3-nitrophenyl group may enhance π-π stacking in enzyme active sites compared to para-substituted analogs (e.g., ’s Compound 3) .
- Fluorine’s Role : The 4-fluorophenyl ureido group improves solubility and metabolic stability relative to chloro or methyl substituents .
- Ureido Linkage : Facilitates hydrogen bonding, a critical feature absent in propanamide or benzofuran derivatives () .
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